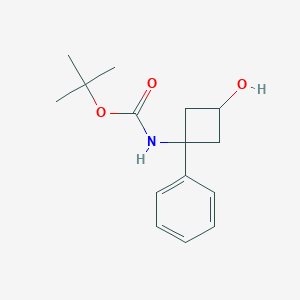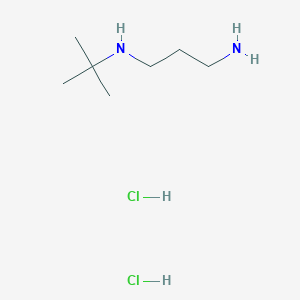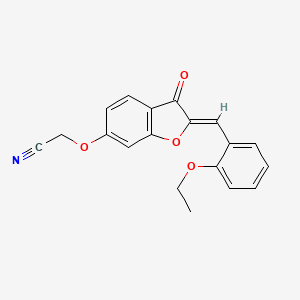
Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate and related compounds involves several steps, including the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds have been described as N-(Boc)-protected nitrones, which react with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of related carbamate compounds, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been elucidated through crystallographic studies. These analyses confirm the stereochemistry and relative substitution patterns essential for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating the significance of molecular structure analysis in understanding the compound's properties (Ober, Marsch, Harms, & Carell, 2004).
Chemical Reactions and Properties
Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate's chemical reactivity is illustrated by its participation in various chemical transformations. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to undergo reactions with organometallic compounds, yielding N-(Boc)hydroxylamines. These reactions demonstrate the compound's versatility as a building block in organic synthesis, with potential applications in the synthesis of complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
While specific details on the physical properties of tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate itself are scarce, analysis of related compounds provides insights into their behavior. For example, studies on the synthesis and reactions of silyl carbamates reveal the importance of protecting groups and their influence on a compound's stability and reactivity, which are crucial for understanding the physical properties of such compounds (Sakaitani & Ohfune, 1990).
Chemical Properties Analysis
The chemical properties of tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate and similar compounds are characterized by their reactivity and potential applications in synthesis. For example, the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates highlights the chemical versatility of these compounds. The ability to undergo chemoselective transformations underscores the importance of understanding the chemical properties for the development of synthetic methodologies (Sakaitani & Ohfune, 1990).
科学的研究の応用
Enantioselective Synthesis
Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is significant in establishing the relative substitution of the cyclopentane ring, which is integral to the synthesis process (Ober, Marsch, Harms, & Carell, 2004).
Antiarrhythmic and Hypotensive Properties
Research has explored the synthesis of phenyl N-substituted carbamates, including tert-butyl derivatives, for their potential antiarrhythmic and hypotensive properties. This research indicates the compound's relevance in developing new therapeutic agents (Chalina, Chakarova, & Staneva, 1998).
Organic Synthesis and Diels-Alder Reaction
Tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate is utilized in organic synthesis, particularly in the Diels-Alder reaction. This reaction is fundamental in creating complex molecular structures used in various chemical applications (Padwa, Brodney, & Lynch, 2003).
Metabolism in Insects and Mice
The metabolism of tert-butyl N-substituted carbamates has been studied in insects and mice, offering insights into the bioactivity and environmental impact of these compounds (Douch & Smith, 1971).
Characterization of Impurities in Pharmaceuticals
Research on tert-butyl N-substituted carbamates includes the characterization and evaluation of trace levels of genotoxic impurities in pharmaceuticals. This area is crucial for ensuring the safety and efficacy of drug substances (Puppala, Subbaiah, & Maheswaramma, 2022).
Application in Polymer Synthesis
Tert-butyl N-substituted carbamates are involved in synthesizing monomeric antioxidants, particularly those containing hindered phenol. These antioxidants are used to enhance the thermal stability of polymers (Pan, Liu, & Lau, 1998).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(3-hydroxy-1-phenylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-15(9-12(17)10-15)11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUDOTCQCCPZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)



![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)
![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)
![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)
![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)